Diquafosol (tetrasodium)
Description
Overview of Purinergic Signaling in Biological Systems
Purinergic signaling is a fundamental and evolutionarily ancient form of extracellular communication mediated by purine (B94841) and pyrimidine (B1678525) nucleotides and nucleosides, such as adenosine (B11128) triphosphate (ATP) and adenosine. nih.govwikipedia.org This signaling system is involved in a vast array of physiological processes, from fast signaling in neurotransmission to long-term (trophic) effects on cell proliferation, differentiation, and apoptosis. nih.govnih.govfrontiersin.org
The biological effects of these signaling molecules are mediated by specific cell surface receptors, broadly classified into two families: P1 receptors, which are activated by adenosine, and P2 receptors, which respond to nucleotides like ATP, ADP, UTP, and UDP. nih.govnih.gov The P2 receptor family is further subdivided into two distinct classes:
P2X receptors: These are ligand-gated ion channels that, upon activation, allow the rapid influx of cations, leading to membrane depolarization. Seven subtypes (P2X1-7) have been identified. nih.govfrontiersin.org
P2Y receptors: These are G protein-coupled receptors (GPCRs) that modulate intracellular second messenger pathways. Eight subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) are recognized in humans. nih.govfrontiersin.org
Purinergic signaling plays a crucial role in numerous physiological and pathophysiological conditions, including inflammation, pain, thrombosis, and neurodegenerative diseases. nih.gov The wide distribution of purinergic receptors on various cell types, including neurons, glial cells, and immune cells, underscores the system's importance in maintaining tissue homeostasis. nih.govnih.gov
Diquafosol (B1208481) (tetrasodium) as a Specific P2Y2 Receptor Agonist: Research Context
Diquafosol is a stable derivative of uridine (B1682114) 5'-triphosphate (UTP) and is recognized as a potent agonist for the P2Y2 receptor. mdpi.com Its specificity for the P2Y2 receptor makes it a valuable tool in biological research to investigate the diverse functions of this particular receptor subtype. Activation of the P2Y2 receptor by agonists like Diquafosol typically leads to the stimulation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate and diacylglycerol. This, in turn, mobilizes intracellular calcium and activates protein kinase C.
In a research context, Diquafosol has been instrumental in elucidating the role of P2Y2 receptor activation in various cellular processes. For instance, studies have utilized Diquafosol to explore P2Y2-mediated mechanisms in ocular surface tissues. mdpi.combmj.com Research has shown that activation of P2Y2 receptors on conjunctival epithelial and goblet cells by Diquafosol stimulates the secretion of water and mucin, key components of the tear film. bmj.comncats.io This has been a critical area of investigation for understanding the physiological regulation of ocular surface lubrication.
Furthermore, research using Diquafosol has contributed to understanding the role of P2Y2 receptors in corneal wound healing and the modulation of inflammatory responses. arvojournals.org Studies have demonstrated that Diquafosol can promote corneal epithelial wound healing and inhibit apoptosis and inflammation in corneal epithelial cells through the activation of specific signaling pathways like Erk1/2 and RSK. arvojournals.org
Table 1: Key Research Findings on Diquafosol's P2Y2 Agonist Activity
| Research Area | Key Finding | Reference |
| Ocular Surface Physiology | Stimulates water and mucin secretion from conjunctival cells. | bmj.comncats.io |
| Corneal Wound Healing | Promotes corneal epithelial wound healing. | arvojournals.org |
| Cellular Signaling | Activates Erk1/2 and RSK signaling pathways. | arvojournals.org |
| Anti-inflammatory Effects | Inhibits apoptosis and inflammation in corneal epithelial cells. | arvojournals.org |
Historical Scientific Development of Diquafosol (tetrasodium) Research
The development of Diquafosol as a research tool and therapeutic agent stems from the broader investigation into purinergic signaling. The initial discovery of the pharmacological effects of Diquafosol, then known as INS365, was made by Inspire Pharmaceuticals, Inc. in the United States. pmda.go.jpspringer.com The company identified it as a dinucleotide that acts as an agonist at P2Y2 purinergic receptors expressed in mucosal tissues like the conjunctiva and lungs. pmda.go.jp
Early preclinical research focused on its ability to stimulate fluid and mucin secretion. pmda.go.jp For example, studies in rat dry eye models demonstrated that Diquafosol could improve corneal epithelial disorders by promoting mucin secretion from conjunctival tissue. bmj.com Further research in normal rabbits showed that Diquafosol could induce tear secretion. bmj.com
These foundational preclinical studies established the mechanism of action of Diquafosol and its potential for modulating ocular surface physiology. arvojournals.orgpmda.go.jp This led to further clinical development and its eventual approval in Japan in 2010 for the treatment of dry eye disease. nih.govresearchgate.netnih.gov The development of Diquafosol represents a significant milestone in applying the understanding of purinergic signaling to address specific physiological challenges.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H22N4Na4O23P4 |
|---|---|
Molecular Weight |
878.2 g/mol |
IUPAC Name |
tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C18H26N4O23P4.4Na/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30;;;;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30);;;;/q;4*+1/p-4/t7-,8-,11-,12-,13-,14-,15-,16-;;;;/m1..../s1 |
InChI Key |
OWTGMPPCCUSXIP-FNXFGIETSA-J |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Molecular Pharmacology of Diquafosol Tetrasodium As a P2y2 Receptor Agonist
P2Y2 Receptor Identification and Characterization in Relevant Tissues
The physiological effects of diquafosol (B1208481) are intrinsically linked to the expression and localization of its target, the P2Y2 receptor, a G protein-coupled receptor (GPCR). latrobe.edu.aupatsnap.com
Localization and Expression Profiles of P2Y2 Receptors
P2Y2 receptors are widely distributed throughout the human body, with notable expression in ocular tissues, which is pertinent to the therapeutic actions of diquafosol. nih.gov In the eye, these receptors are found on the surface of various epithelial cells. patsnap.com
Detailed studies have identified P2Y2 receptor mRNA and protein in several key ocular structures:
Corneal and Conjunctival Epithelium : Expression in these cells is crucial for the regulation of fluid and electrolyte transport across the ocular surface. mdpi.comnih.gov
Goblet Cells : The presence of P2Y2 receptors on conjunctival goblet cells is linked to the secretion of mucins, essential components of the tear film. mdpi.comnih.gov
Meibomian Glands : P2Y2 receptors are also expressed in meibomian gland cells, suggesting a role in lipid secretion for the tear film. nih.govnih.gov
Retina : P2Y2 receptor mRNA has been detected in various layers of the retina, including the ganglion cell layer, inner nuclear layer, and retinal pigment epithelium, indicating a potential role in retinal physiology. nih.govnih.govarvojournals.org
Ciliary Body and Lens : Expression has also been observed in the ciliary body epithelium and the subcapsular epithelium of the lens. nih.gov
Beyond the eye, P2Y2 receptors are expressed in other tissues, such as the gastrointestinal tract, where they are involved in intestinal chloride secretion. physiology.org
Table 1: Ocular Localization of P2Y2 Receptors
| Ocular Tissue | Specific Cell Type(s) | Associated Function |
|---|---|---|
| Conjunctiva | Epithelial cells, Goblet cells | Tear fluid and mucin secretion |
| Cornea | Epithelial cells | Fluid and ion transport |
| Meibomian Glands | Sebaceous and ductal cells | Lipid secretion |
| Ciliary Body | Epithelial cells | Aqueous humor dynamics |
| Lens | Subcapsular epithelial cells | Lens physiology |
| Retina | Ganglion cells, Inner nuclear layer, Retinal pigment epithelium | Retinal signaling and function |
| Optic Nerve Head | Astrocytes | Neuronal support |
Ligand Binding Dynamics and Receptor Specificity of Diquafosol (tetrasodium)
Diquafosol is characterized as a selective agonist for the P2Y2 receptor. latrobe.edu.autargetmol.commedchemexpress.com Its chemical structure, a stable dinucleotide, allows it to effectively bind to and activate this specific subtype of P2Y receptors. mdpi.comnih.gov The activation of the P2Y2 receptor by diquafosol initiates a conformational change in the receptor protein, which in turn triggers downstream intracellular signaling events. patsnap.com The specificity of diquafosol for the P2Y2 receptor is a key aspect of its pharmacological profile, minimizing off-target effects.
Intracellular Signaling Cascades Mediated by Diquafosol (tetrasodium) Activation of P2Y2 Receptors
The binding of diquafosol to the P2Y2 receptor instigates a cascade of intracellular events that ultimately lead to the observed physiological responses. This signaling pathway involves G protein coupling, the generation of second messengers, and the activation of downstream kinase pathways.
Gq Protein Coupling and Phospholipase C-β Activation
P2Y2 receptors are coupled to the Gq family of heterotrimeric G proteins. nih.gov Upon agonist binding, the P2Y2 receptor activates Gq, which in turn stimulates the enzyme phospholipase C-β (PLC-β). nih.govnih.gov PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov
Regulation of Intracellular Calcium Ion Concentrations
The generation of IP3 is a critical step in the signaling cascade. IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, which is the primary intracellular calcium store. mdpi.com This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in the intracellular calcium concentration. patsnap.commdpi.comnih.gov This elevation of intracellular calcium is a central event in the mechanism of action of diquafosol, as it directly triggers cellular responses such as fluid and mucin secretion. mdpi.comnih.govarvojournals.org The stimulatory effect of diquafosol on water secretion from the conjunctiva has been shown to be inhibited by a calcium chelating agent, confirming the essential role of intracellular calcium. arvojournals.org
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Emerging evidence indicates that diquafosol-mediated P2Y2 receptor activation can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov Specifically, diquafosol has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK cascade. nih.govnih.gov The MAPK pathways are crucial regulators of various cellular processes, including cell proliferation, differentiation, and survival. nih.govresearchgate.net In the context of corneal epithelial cells, the activation of the ERK pathway by diquafosol has been linked to the promotion of cell proliferation and migration, which are important for corneal wound healing. nih.govresearchgate.net The phosphorylation of ERK was found to be attenuated by a P2Y2 receptor antagonist and an intracellular calcium chelator, suggesting that this activation is dependent on the initial P2Y2 receptor-mediated calcium signal. researchgate.net
Table 2: Intracellular Signaling Events Following Diquafosol-P2Y2 Receptor Binding
| Signaling Component | Action | Consequence |
|---|---|---|
| Diquafosol | Binds to and activates the P2Y2 receptor | Initiates intracellular signaling |
| Gq protein | Activated by the P2Y2 receptor | Stimulates Phospholipase C-β |
| Phospholipase C-β (PLC-β) | Hydrolyzes PIP2 | Produces IP3 and DAG |
| Inositol 1,4,5-trisphosphate (IP3) | Binds to receptors on the endoplasmic reticulum | Release of intracellular calcium (Ca2+) |
| Intracellular Calcium (Ca2+) | Concentration increases in the cytoplasm | Triggers cellular responses (e.g., secretion) |
| Extracellular signal-regulated kinase (ERK) | Phosphorylated and activated | Promotes cell proliferation and migration |
Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation
A primary signaling pathway activated by diquafosol through the P2Y2 receptor is the mitogen-activated protein kinase (MAPK) pathway, specifically involving the phosphorylation of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2). nih.gov Studies on human corneal and conjunctival epithelial cells (HCECs) have demonstrated that treatment with diquafosol leads to a significant, time-dependent increase in the phosphorylation of p44/42 MAPK (ERK1/2). nih.govnih.gov This activation has been observed to increase from as early as 5 minutes and is sustained for up to 60 minutes following treatment. nih.govnih.gov
The activation of the ERK1/2 pathway is crucial for several of diquafosol's therapeutic actions. For instance, ERK signaling is directly implicated in the enhanced expression of both membrane-associated mucins (MUC1, MUC16) and secreted mucins (MUC5AC) in conjunctival epithelial cells. mdpi.comnih.govnih.gov The role of ERK activation in this process was confirmed in studies where the effects of diquafosol on mucin expression were significantly inhibited by the use of an ERK inhibitor, PD98059. nih.govnih.gov Furthermore, this intracellular calcium-dependent ERK activation is also linked to promoting corneal epithelial cell proliferation, migration, and wound healing. nih.gov In vivo studies on dry eye models have corroborated these findings, showing that diquafosol upregulates phosphorylated ERK1/2 levels in corneal tissue. researchgate.netnih.gov
Table 1: Research Findings on Diquafosol and ERK1/2 Phosphorylation
| Finding | Cell/Animal Model | Implication | Reference(s) |
|---|---|---|---|
| Time-dependent increase in p44/42 MAPK (ERK1/2) phosphorylation. | Human Conjunctival Epithelial Cells (HCECs) | Activation of the MAPK pathway. | nih.gov, nih.gov |
| ERK signaling regulates the expression of MUC1, MUC16, and MUC5AC. | Human Conjunctival Epithelial Cells (HCECs) | Mucin expression and tear film stability. | nih.gov, nih.gov |
| Inhibition of ERK (with PD98059) attenuates diquafosol-induced mucin expression. | Human Conjunctival Epithelial Cells (HCECs) | Confirms the direct role of the ERK pathway. | nih.gov, nih.gov |
| Upregulation of phosphorylated ERK1/2 in corneal tissue. | Rat Dry Eye Model | Cell survival and inhibition of apoptosis. | arvojournals.org, nih.gov |
p90 Ribosomal S6 Kinase (p90RSK) Activation
Downstream of the ERK1/2 pathway, diquafosol has been shown to activate the p90 Ribosomal S6 Kinase (p90RSK). As a direct substrate of ERK, the phosphorylation and subsequent activation of p90RSK play a significant role in mediating signals related to cell survival and proliferation. arvojournals.org Research has demonstrated that in human corneal epithelial cells subjected to desiccating stress, treatment with diquafosol significantly increases the levels of phosphorylated p90RSK. nih.govarvojournals.org
This activation of the ERK1/2-p90RSK signaling axis is considered a key mechanism through which diquafosol exerts its pro-survival effects, helping to protect corneal epithelial cells from apoptosis. researchgate.netarvojournals.org In vivo experiments using a scopolamine-induced dry eye rat model further confirmed these findings, with immunohistochemical analysis showing upregulated levels of phosphorylated p90RSK in the corneal tissue of diquafosol-treated rats. nih.govarvojournals.org
Involvement of PI3K/AKT/NF-κB Signaling Pathways
In addition to the MAPK/ERK pathway, diquafosol modulates other critical signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Nuclear Factor-kappa B (NF-κB) pathways.
PI3K/AKT Pathway: The PI3K/AKT pathway is a major signaling route involved in promoting cell survival and inhibiting apoptosis. Studies have revealed that diquafosol treatment leads to a significant increase in the phosphorylation of Akt in human corneal epithelial cells. researchgate.netnih.govarvojournals.org This activation suggests that diquafosol helps to maintain corneal cell integrity, particularly under conditions of stress like those found in dry eye disease. arvojournals.org
NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. Diquafosol has been found to inhibit this pro-inflammatory pathway. Treatment with diquafosol significantly decreases the levels of the NF-κB-p65 subunit in the nucleus and increases the levels of its inhibitor, IκB-α. researchgate.netnih.govarvojournals.org By preventing the nuclear translocation of NF-κB-p65, diquafosol effectively downregulates the expression of inflammatory mediators such as IL-1β and TNF-α. nih.govarvojournals.org This anti-inflammatory action is a key component of its molecular pharmacology.
Table 2: Diquafosol's Effect on PI3K/AKT and NF-κB Pathways
| Pathway | Key Molecule | Effect of Diquafosol | Cellular Outcome | Reference(s) |
|---|---|---|---|---|
| PI3K/AKT | Phospho-Akt | Increased levels | Promotion of cell survival | arvojournals.org, researchgate.net, nih.gov |
| NF-κB | Phospho-NF-κB-p65 | Decreased levels | Inhibition of inflammation | arvojournals.org, researchgate.net, nih.gov |
| NF-κB | IκB-α | Increased levels | Inhibition of NF-κB activation | arvojournals.org, researchgate.net, nih.gov |
Modulation of Other Downstream Signaling Elements
Intracellular Calcium Mobilization: A primary and immediate consequence of P2Y2 receptor activation is the elevation of intracellular calcium concentrations ([Ca2+]i). nih.govarvojournals.org This calcium signaling is a critical upstream event that triggers several other pathways, including the activation of chloride channels to facilitate fluid transport and the stimulation of the ERK pathway. nih.govarvojournals.orgmolvis.org
Nerve Growth Factor (NGF) Expression: Recent research has indicated that diquafosol can significantly enhance the expression and release of Nerve Growth Factor (NGF). mdpi.com NGF is known to activate signaling pathways, including ERK1/2 and Akt, which are crucial for cell survival, proliferation, and the promotion of corneal repair and wound healing. mdpi.com
Reduction of Reactive Oxygen Species (ROS): In in vitro dry eye models, diquafosol treatment has been shown to reduce intracellular levels of reactive oxygen species (ROS). researchgate.netnih.gov This reduction in oxidative stress contributes to the inhibition of apoptosis and inflammation in corneal epithelial cells. researchgate.netnih.gov
Cellular and Tissue Specific Biological Effects of Diquafosol Tetrasodium : in Vitro and Ex Vivo Investigations
Diquafosol (B1208481) tetrasodium, an agonist of the P2Y2 purinergic receptor, has been the subject of numerous in vitro and ex vivo studies to elucidate its effects on ocular surface cells, particularly those of the corneal epithelium. arvojournals.orgarvojournals.org These investigations have revealed its role in modulating key cellular processes integral to maintaining corneal health and responding to injury and stress.
Effects on Epithelial Cell Physiology
Diquafosol interacts with P2Y2 receptors present on the surface of corneal and conjunctival epithelial cells. nih.gov This interaction triggers a cascade of intracellular signaling events that influence various aspects of epithelial cell physiology, from proliferation and barrier integrity to survival under stressful conditions. researchgate.netresearchgate.net
Influence on Cell Proliferation and Migration Rates
Diquafosol has been demonstrated to promote the healing of corneal epithelial wounds by stimulating both cell proliferation and migration. researchgate.netnih.gov In vitro studies using human corneal epithelial (HCE) cells have shown that diquafosol accelerates the closure of gaps in cell monolayers. researchgate.netnih.gov This effect is linked to the activation of the extracellular signal-regulated kinase (ERK) pathway, a key regulator of cell growth and movement. researchgate.netnih.gov
The proliferative effect of diquafosol is concentration-dependent. In one study, concentrations ranging from 20 to 200 μM accelerated the proliferation of simian virus 40-transfected human corneal epithelial (THCE) cells over a 48-hour period. nih.gov However, higher concentrations (above 2000 μM) were found to inhibit proliferation. nih.gov The stimulation of cell proliferation and migration is mediated by an increase in intracellular calcium ([Ca²⁺]i), which subsequently leads to the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and activation of the ERK pathway. researchgate.netnih.gov
In an ex vivo model using rat corneas with 3 mm epithelial defects, treatment with diquafosol resulted in significantly faster wound closure compared to controls at 12 and 24 hours post-injury. mdpi.com
Table 1: Effect of Diquafosol on Corneal Epithelial Wound Closure in a Rat Model
| Time Point | Diquafosol-Treated (% Wound Closure) | Control (% Wound Closure) |
|---|---|---|
| 12 hours | 63.4 ± 2.0% | 42.7 ± 2.5% |
| 24 hours | 98.1 ± 1.1% | 82.3 ± 3.2% |
Data from an in vivo murine study investigating corneal epithelial defects. mdpi.com
Modulation of Corneal Epithelial Barrier Function
Diquafosol enhances the barrier function of the corneal epithelium, a critical aspect of ocular surface protection. arvojournals.orgnih.gov In a rat dry eye model, diquafosol was shown to increase corneal epithelial resistance. arvojournals.org This improvement is attributed to its ability to stimulate the secretion of water and mucins, which helps to maintain a stable and protective tear film over the corneal surface. nih.govnih.gov By promoting hydration and the expression of membrane-associated mucins (such as MUC1, MUC4, and MUC16) in corneal epithelial cells, diquafosol helps protect the epithelium from desiccation and reinforces its barrier integrity. nih.govnih.govmolvis.org
Anti-Apoptotic Mechanisms in Corneal Epithelial Cells
Diquafosol exhibits significant anti-apoptotic effects on corneal epithelial cells, particularly under conditions of stress like desiccation or hyperosmolarity. arvojournals.orgmdpi.com It helps promote cell survival by modulating key signaling pathways and apoptosis-regulating proteins. arvojournals.orgresearchgate.net In vitro studies have shown that in a dry eye model, diquafosol treatment reduces the percentage of apoptotic human corneal epithelial cells. arvojournals.org
Table 2: Effect of Diquafosol on Apoptosis in Human Corneal Epithelial Cells (hCECs) Under Dry Conditions
| Treatment Group | Percentage of Apoptotic Cells (FITC-positive) |
|---|---|
| Without Diquafosol | 15.4% |
| With Diquafosol | 8.7% |
Data from an in vitro study on hCECs cultivated on Transwell membranes. arvojournals.org
Regulation of Nerve Growth Factor (NGF) Expression and Secretion
A notable mechanism through which diquafosol promotes corneal repair is its ability to regulate Nerve Growth Factor (NGF). mdpi.com NGF is a neurotrophin known to be involved in the proliferation, migration, and survival of corneal epithelial cells. mdpi.com In vitro and in vivo studies have demonstrated that diquafosol treatment increases the expression of NGF and promotes its translocation into the extracellular space. mdpi.comnih.govkorea.ac.kr This elevated level of extracellular NGF can then act on corneal epithelial cells to enhance wound healing and cell survival, suggesting that NGF-mediated pathways are a significant component of diquafosol's therapeutic action. mdpi.com
Responses to Hyperosmotic Stress in Corneal Epithelial Cells
Hyperosmotic stress is a key factor in the pathology of dry eye disease, leading to inflammation and damage of the ocular surface. nih.gov Diquafosol has demonstrated protective effects against hyperosmolarity-induced damage in human corneal epithelial cells. mdpi.comkorea.ac.kr In experimental models, treatment with diquafosol restored cell viability that was reduced by hyperosmotic conditions. mdpi.comnih.gov
The protective mechanism involves the attenuation of the inflammatory response triggered by hyperosmotic stress. Diquafosol has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. mdpi.commolvis.org This leads to a reduction in the expression and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in human corneal epithelial cells exposed to hyperosmotic conditions. arvojournals.orgresearchgate.netekjo.org By mitigating inflammation and apoptosis, diquafosol helps maintain the integrity of the corneal epithelium under hyperosmotic stress. mdpi.commdpi.com
Conjunctival Epithelial Cell Responses
Diquafosol directly targets conjunctival epithelial cells, which express P2Y2 receptors, to initiate a cascade of biological effects aimed at improving the quantity and quality of the tear film. mdpi.comnih.gov
In vitro and ex vivo models have demonstrated that diquafosol is a potent stimulator of fluid transport across the conjunctival epithelium. mdpi.comarvojournals.org The mechanism is initiated by the binding of diquafosol to P2Y2 receptors on the surface of conjunctival epithelial cells. patsnap.com This activation leads to an elevation of intracellular calcium ion concentrations. mdpi.compatsnap.com The increase in intracellular calcium subsequently activates chloride channels, facilitating the transport of chloride ions from the serosal to the mucosal side of the epithelium. mdpi.commedwinpublisher.orgescholarship.org This ion movement drives the osmotic flow of water, resulting in enhanced tear fluid secretion directly from the conjunctival epithelial cells. mdpi.commedwinpublisher.org An investigation using isolated rabbit conjunctiva confirmed that diquafosol elicits increases in net chloride transport through the stimulation of P2Y2 receptors. medwinpublisher.org
Diquafosol significantly enhances the expression of key mucins by conjunctival epithelial cells. mdpi.com Mucins are essential for lubricating the ocular surface and ensuring tear film stability. patsnap.com Diquafosol upregulates both membrane-associated mucins (MUC1, MUC4, MUC16) and the secreted, gel-forming mucin (MUC5AC). mdpi.comnih.gov
An in vitro study on primary human conjunctival epithelial cells (HCECs) subjected to hyperosmotic stress provided detailed insights into these effects. nih.gov Treatment with diquafosol led to a time-dependent increase in the messenger RNA (mRNA) expression of MUC1 and MUC16. nih.govresearchgate.net Specifically, MUC16 mRNA levels increased at 6 hours and were maintained up to 24 hours, while MUC1 mRNA levels showed a significant increase at the 24-hour mark. nih.gov The study also demonstrated that diquafosol significantly increased both the gene expression and secretion of MUC5AC in these cells. nih.govresearchgate.net These effects on mucin expression were found to be regulated by the intracellular extracellular signal-regulated kinase (ERK) signaling pathway. nih.gov
| Mucin Type | Time Point | Change in mRNA Expression (Fold Increase) |
|---|---|---|
| MUC1 | 24 hours | ~2.40-fold increase |
| MUC16 | 6 hours | Significant increase |
| MUC16 | 24 hours | Increase maintained |
| MUC5AC | 24 hours | ~2.63-fold increase |
Goblet Cell Function Modulation
Conjunctival goblet cells are specialized epithelial cells that are the primary source of the secreted mucin MUC5AC on the ocular surface. nih.govarvojournals.org Diquafosol directly influences the function of these cells.
Diquafosol is a secretagogue that potently stimulates the release of MUC5AC from conjunctival goblet cells. nih.govarvojournals.org This action is also mediated through the activation of P2Y2 receptors located on the goblet cells, which triggers an increase in intracellular calcium, leading to the rapid secretion of stored mucin. mdpi.compatsnap.comtearfilm.org An ex vivo study using rabbit conjunctival tissue showed that diquafosol increased the secretion of MUC5AC, and this effect was inhibited by a calcium-chelating agent, confirming the calcium-dependent pathway. tearfilm.org Research in rabbits demonstrated that MUC5AC levels in tear fluid increased just 15 minutes after a single instillation of diquafosol, highlighting the rapid induction of secretion from goblet cells. arvojournals.org
Beyond stimulating secretion, evidence from tissue analysis suggests diquafosol may have a positive impact on the health and number of goblet cells. nih.govpreprints.org In studies analyzing conjunctival tissue from animal models, administration of diquafosol was associated with higher goblet cell densities. nih.gov Histological examination of conjunctival epithelium in mice treated with diquafosol showed stratification and an abundance of MUC5AC-positive goblet cells, whereas control tissues exhibited thinning and fewer goblet cells. nih.gov Clinical studies utilizing impression cytology, a method of non-invasive tissue sampling, have supported these findings, showing a sustained increase in goblet cell density in patients treated with diquafosol over several months. nih.govpreprints.org
Meibomian Gland Cell Activity
The meibomian glands are crucial for secreting lipids that form the outermost layer of the tear film, preventing evaporation. researchgate.net Diquafosol has been shown to influence the cellular activity of these glands. P2Y2 receptors are expressed in meibomian gland cells, providing a target for diquafosol's action. mdpi.comspringermedizin.dedovepress.com
In vitro investigations using cultivated rabbit meibomian gland cells have shown that diquafosol induces intracellular calcium signaling in a dose-dependent manner. nih.gov This signaling event was linked to an increase in the cellular release of total cholesterol. nih.gov Another preliminary in vitro study suggested that treatment with diquafosol increases the number of secretory lipid droplets within rabbit meibomian gland cells. researchgate.net These findings from cellular and tissue models suggest that diquafosol directly stimulates meibocytes to produce and secrete lipids, which can contribute to a thicker and more stable lipid layer of the tear film. nih.govresearchgate.netdovepress.com
Stimulation of Lipid Secretion and Cholesterol Release
In vitro studies utilizing cultivated rabbit meibomian gland cells, or meibocytes, have demonstrated that diquafosol directly stimulates these cells to release lipids. nih.gov The application of diquafosol to these cells prompts a dose-dependent increase in intracellular calcium signaling. mdpi.comnih.gov This calcium influx is a critical step that facilitates the release of total cholesterol from the meibocytes into the extracellular medium. nih.gov The effect on cholesterol release is significantly suppressed by blocking the P2Y2 receptor or by using an intracellular calcium chelator, confirming the specific pathway of action. nih.gov This suggests that diquafosol's activation of P2Y2 receptors on meibocytes directly enhances the lipid secretion process, a key component of the tear film. nih.gov
Role in Meibocyte Lipid Droplet Formation
Diquafosol has been shown to influence the formation and quantity of intracellular lipid droplets within meibomian gland acinar cells. nih.gov In ex vivo studies on mouse meibomian glands, treatment with diquafosol resulted in a significant increase in the number of intracellular secretory lipid droplets. nih.govnih.gov This effect was observed through staining techniques that quantify lipid accumulation within the cells. mdpi.com The increase in lipid droplets is believed to be linked to enhanced meibum secretion. researchgate.net Furthermore, diquafosol may also play a role in facilitating the maturation of meibocytes as part of the holocrine secretion process, where the entire cell contributes to lipid secretion. nih.gov
| Mouse Type | Condition | Lipid Droplet Count | P-Value |
|---|---|---|---|
| Sod1 Knockout | Pre-treatment | 20 ± 15 | < 0.01 |
| Sod1 Knockout | Post-treatment (2 weeks) | 100 ± 80 | |
| Wild-Type | Pre-treatment | 25 ± 10 | < 0.05 |
| Wild-Type | Post-treatment (2 weeks) | 60 ± 100 |
Regulation of Inflammatory Pathways at the Cellular Level
Inhibition of NF-κB Signaling
In vitro studies using human corneal epithelial cells (HCECs) have revealed that diquafosol can inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govkoreamed.org Under conditions of hyperosmotic stress, which mimics a dry eye environment, there is an increase in the phosphorylation of I-κB (the inhibitory subunit of NF-κB) and subsequent translocation of the NF-κB p65 subunit to the nucleus. koreamed.org Treatment with diquafosol was shown to decrease these stress-induced effects in a dose-dependent manner. koreamed.org By preventing the degradation of IκB-α, diquafosol keeps NF-κB inactive in the cytoplasm, thereby inhibiting the expression of inflammatory genes. arvojournals.org
Modulation of Inflammatory Cytokine Gene Expression (e.g., IL-1β, TNF-α, IL-6)
As a downstream effect of inhibiting the NF-κB pathway, diquafosol modulates the expression of several key inflammatory cytokines. In HCECs subjected to hyperosmotic stress, diquafosol significantly decreased the mRNA and protein expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). koreamed.org Similarly, in other in vitro dry eye models, diquafosol treatment led to a significant reduction in the levels of NF-κB-p65, IL-1β, and TNF-α. arvojournals.orgarvojournals.orgresearchgate.net Studies have also shown that diquafosol can reduce the expression of IL-1β, IL-1α, and IL-6 in HCECs exposed to hyperosmolarity. nih.gov This demonstrates a direct anti-inflammatory effect at the cellular level by suppressing the production of pro-inflammatory mediators. koreamed.orgarvojournals.org
| Cytokine | Effect of Diquafosol Treatment | Pathway Implication |
|---|---|---|
| TNF-α | Significantly decreased mRNA and protein expression koreamed.org | Inhibition of NF-κB Signaling koreamed.orgarvojournals.org |
| IL-6 | Significantly decreased mRNA and protein expression koreamed.orgnih.gov | |
| IL-1β | Significantly decreased levels arvojournals.orgnih.gov |
Effects on Cellular Wound Healing Processes
Promotion of Epithelial Repair and Regeneration
Diquafosol has been demonstrated to promote the healing of the corneal epithelium in in vitro and ex vivo models. nih.gov In studies on rat corneas with epithelial defects, treatment with diquafosol significantly accelerated wound closure compared to controls. mdpi.comnih.gov At the cellular level, diquafosol stimulates the proliferation and migration of corneal epithelial cells. nih.govresearchgate.net This effect is attributed to the activation of the P2Y2 receptor, leading to an increase in intracellular calcium. nih.gov This calcium signal, in turn, activates the extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade involved in cell growth and movement. nih.govnih.gov The phosphorylation of ERK, stimulated by diquafosol, is a crucial step that drives the epithelial repair and regeneration process. nih.govresearchgate.net
Underlying Cellular Mechanisms of Wound Healing Acceleration
In vitro and ex vivo investigations have elucidated the intricate cellular and molecular mechanisms through which diquafosol (tetrasodium) accelerates wound healing, particularly in the context of the corneal epithelium. The primary mechanism revolves around its function as a purinergic P2Y2 receptor (P2Y2R) agonist, which triggers a cascade of intracellular signaling events that collectively enhance the wound repair process. nih.govresearchgate.net
Research utilizing simian virus 40-transfected human corneal epithelial (THCE) cells has been instrumental in dissecting these pathways. nih.govresearchgate.net Studies have demonstrated that diquafosol stimulates both the proliferation and migration of these cells, which are fundamental processes in the re-epithelialization of a wound. nih.govnih.gov
A key event initiated by diquafosol is the elevation of intracellular calcium concentrations ([Ca2+]i). nih.govresearchgate.net This increase in cytosolic calcium acts as a crucial second messenger, instigating downstream signaling cascades. One of the most significant of these is the extracellular signal-regulated kinase (ERK) pathway. nih.govnih.gov Diquafosol has been shown to induce the phosphorylation of ERK, a pivotal step in its activation. nih.govresearchgate.net The activation of the ERK pathway is a well-established driver of cell proliferation and migration in various cell types, including corneal epithelial cells. nih.govnih.gov
Furthermore, the signaling cascade initiated by diquafosol also involves the transactivation of the epidermal growth factor receptor (EGFR). nih.govresearchgate.net Evidence suggests that diquafosol treatment leads to the phosphorylation of EGFR, which then contributes to the activation of the ERK pathway. nih.gov This interplay between the P2Y2R and EGFR signaling pathways underscores the multifaceted mechanism by which diquafosol promotes corneal epithelial repair. nih.govnih.gov
In addition to its direct effects on epithelial cells, diquafosol also modulates the expression of mucins, which are essential for maintaining a healthy and protective tear film. nih.govmdpi.compreprints.org Specifically, diquafosol has been shown to augment the gene expression of membrane-associated mucins such as MUC1, MUC4, and MUC16 in corneal and conjunctival epithelial cells. mdpi.compreprints.org It also stimulates the secretion of the gel-forming mucin MUC5AC from conjunctival goblet cells. nih.govmdpi.com By enhancing the protective mucous layer of the tear film, diquafosol helps to create a more favorable environment for wound healing. patsnap.com
Recent studies have also suggested that diquafosol may play a role in promoting corneal wound healing by inducing the expression of nerve growth factor (NGF). mdpi.comnih.gov NGF is known to be involved in the survival and differentiation of neurons and has been implicated in the migration and proliferation of corneal epithelial cells. mdpi.com In experimental dry eye models, diquafosol treatment has been shown to increase NGF expression, which in turn contributes to the restoration of the damaged corneal surface. mdpi.comnih.gov
The pro-healing effects of diquafosol are further supported by its ability to inhibit apoptosis and inflammation in corneal epithelial cells. researchgate.netarvojournals.org In models of dry eye, diquafosol has been found to reduce the levels of reactive oxygen species, apoptosis, and inflammatory markers, thereby promoting cell survival and facilitating the repair process. researchgate.netarvojournals.org
The collective findings from these in vitro and ex vivo studies provide a comprehensive understanding of the cellular mechanisms underlying the wound healing-accelerating properties of diquafosol. By activating P2Y2 receptors, diquafosol orchestrates a series of events including intracellular calcium mobilization, EGFR transactivation, and ERK pathway activation, which ultimately drive corneal epithelial cell proliferation and migration. nih.govresearchgate.net Concurrently, its ability to enhance mucin expression and induce NGF, while inhibiting apoptosis and inflammation, further contributes to its therapeutic efficacy in promoting ocular surface repair. nih.govmdpi.compreprints.orgmdpi.comnih.govresearchgate.netarvojournals.org
Detailed Research Findings
A study investigating the effect of diquafosol on corneal epithelial healing in rats with 3 mm-diameter epithelial defects demonstrated a significant acceleration in wound closure compared to control eyes. nih.gov
Table 1: Percentage of Corneal Wound Closure in Rats
| Time Point | Diquafosol-Treated Eyes (%) | Control Eyes (%) |
| 12 hours | 63.4 ± 2.0 | 42.7 ± 2.5 |
| 24 hours | 98.1 ± 1.1 | 82.3 ± 3.2 |
Data from an in vivo study on rat corneas. mdpi.com
In vitro experiments using THCE cells further substantiated the proliferative effect of diquafosol. Cell proliferation was accelerated at concentrations ranging from 20 to 200 μM over a 48-hour period. nih.govresearchgate.net However, it is noteworthy that higher concentrations (over 2000 μM) were found to inhibit cell proliferation. nih.govresearchgate.net
Table 2: Effect of Diquafosol on Human Corneal Epithelial Cell Proliferation
| Diquafosol Concentration (μM) | Effect on Cell Proliferation |
| 20 - 200 | Accelerated |
| > 2000 | Inhibited |
Data from in vitro studies on simian virus 40-transfected human corneal epithelial (THCE) cells. nih.govresearchgate.net
Migration assays also revealed that diquafosol-treated cells exhibited accelerated gap closure, a measure of cell migration. nih.gov This effect was inhibited by pretreatment with suramin (B1662206) (a P2Y2R antagonist), BAPTA/AM (an intracellular calcium chelator), AG1478 (an EGFR inhibitor), and U0126 (a MEK inhibitor), confirming the involvement of the P2Y2R-calcium-EGFR-ERK signaling pathway in diquafosol-induced cell migration. nih.govresearchgate.net
Pre Clinical Research and Animal Model Studies of Diquafosol Tetrasodium
In Vivo Investigations of Fluid and Mucin Secretion
Diquafosol's primary mechanism involves the activation of P2Y2 receptors located on the ocular surface, including the conjunctival epithelium and goblet cells. preprints.orgspringermedizin.de This activation directly stimulates the secretion of both the aqueous and mucin components of the tear film. nih.gov
Research in normal animal models has demonstrated diquafosol's capacity to enhance tear film components. In studies involving normal rats and rabbits, topical application of diquafosol (B1208481) was shown to stimulate water secretion from conjunctival epithelial cells and mucin secretion from conjunctival goblet cells. frontiersin.org A study in rabbits found that the concentration of MUC5AC, a key secreted mucin, increased in tears just 15 minutes after the instillation of a 3% diquafosol eyedrop. nih.gov This suggests a rapid response to the drug in a non-pathological state. These findings indicate that diquafosol acts to augment the tear film, independent of the lacrimal glands. nih.gov
The efficacy of diquafosol has been further investigated in various animal models designed to mimic the conditions of dry eye disease.
Povidone-Iodine (PI)-Induced Dry Eye: In a rat model where dry eye was induced by povidone-iodine, diquafosol treatment led to significant improvements in ocular surface health. nih.govnih.gov Compared to untreated and placebo-treated groups, the diquafosol group showed significantly increased tear production and tear film breakup time (TBUT). nih.govnih.gov Histological analysis revealed a higher density of conjunctival goblet cells and increased mucin levels. nih.govnih.gov
Table 1: Effects of Diquafosol in a Povidone-Iodine-Induced Rat Dry Eye Model
| Parameter | Diquafosol Group | Dry Eye Disease (DED) Group | Phosphate-Buffered Saline (PBS) Group | P-value |
|---|---|---|---|---|
| Tear Production (mm) | 7.26 ± 0.440 | 4.07 ± 0.474 | 3.74 ± 0.280 | <0.01 |
| Tear Break-up Time (s) | 7.37 ± 0.383 | 1.49 ± 0.260 | 1.42 ± 0.437 | <0.01 |
| Goblet Cell Density (cells/0.1 mm²) | 8.45 ± 0.718 | 5.21 ± 0.813 | 5.36 ± 0.615 | <0.01 |
Constant Airflow Exposure Model: Goto-Kakizaki (GK) rats, a spontaneous model for type 2 diabetes, were exposed to constant airflow to induce dry eye conditions. dovepress.com Diquafosol administration in these rats significantly increased tear secretion as measured by the Schirmer's test. dovepress.commdpi.com
Genetically Modified Models: In Cu, Zn-superoxide dismutase-1 (Sod1) knockout mice, which serve as a model for age-related dry eye, topical application of 3% diquafosol improved aqueous tear quantity and tear film stability. nih.gov
Impact on Corneal Epithelial Integrity and Wound Healing in Animal Models
Pre-clinical studies have consistently shown that diquafosol has a positive impact on the health and repair of the corneal epithelium.
In a study using rats with a surgically created 3 mm central corneal epithelial defect, diquafosol treatment significantly accelerated wound closure compared to the control group. mdpi.com This effect is believed to result from the stimulation of cell proliferation and migration through intracellular calcium and extracellular signal-regulated kinase (ERK) activation. nih.govresearchgate.net
Table 2: Corneal Wound Closure in a Rat Model
| Time Point | Percentage of Wound Closure (Diquafosol Group) | Percentage of Wound Closure (Control Group) |
|---|---|---|
| 12 hours | 63.4 ± 2.0% | 42.7 ± 2.5% |
| 24 hours | 98.1 ± 1.1% | 82.3 ± 3.2% |
Modulation of Ocular Surface Inflammation in Animal Models
Chronic inflammation is a key component of dry eye disease. Animal studies suggest that diquafosol possesses anti-inflammatory properties.
In the povidone-iodine-induced dry eye rat model, treatment with diquafosol resulted in a significant decrease in inflammatory cell infiltration in both the cornea and conjunctiva. nih.govnih.gov In a dry eye model induced by scopolamine (B1681570) in Wistar rats, diquafosol treatment was shown to reduce intracellular reactive oxygen species (ROS) levels, inhibit apoptosis, and decrease inflammation. arvojournals.org Immunohistochemistry revealed that diquafosol downregulated the pro-inflammatory cytokine IL-1β. arvojournals.org The mechanism for these anti-inflammatory and cell-protective effects is thought to involve the activation of the Erk1/2 and RSK signaling pathways and inhibition of the NF-κB pathway. arvojournals.orgresearchgate.net Furthermore, in a hyperosmolarity-induced dry eye model, diquafosol reduced the genetic expression of several inflammation-related markers, including il-1β, il-1α, and il-6. korea.ac.krmdpi.com
Effects on Meibomian Gland Function in Animal Models
The lipid layer of the tear film, produced by the meibomian glands, is crucial for preventing tear evaporation. Evidence from animal models suggests that diquafosol may also influence meibomian gland function. The P2Y2 receptors that diquafosol targets are known to be present in the meibomian glands. springermedizin.deresearchgate.net
A study using Sod1 knockout mice, an age-related model exhibiting meibomian gland alterations, found that topical diquafosol improved the number of lipid droplets in the tear film. nih.gov The treatment also appeared to decrease the keratinization of the meibomian gland acinar epithelia. researchgate.net These findings suggest that by activating P2Y2 receptors on the meibomian glands, diquafosol may help stimulate lipid secretion, thereby improving the quality of the tear film's lipid layer. bmj.comaao.org
Pharmacokinetic Research of Diquafosol (tetrasodium) in Ocular Tissues of Animal Models
Pharmacokinetic studies in animal models have provided insight into the absorption and metabolism of diquafosol on the ocular surface. A study in rabbits using radiolabeled (¹⁴C) diquafosol analyzed its distribution in ocular tissues. mdpi.com
Following topical instillation, peak concentrations of radioactivity in the conjunctiva and cornea were observed at 30 minutes. mdpi.com The compound demonstrated a half-life of 17.4 hours in these tissues. mdpi.com In vitro experiments using rabbit ocular tissues revealed that diquafosol is rapidly metabolized into its constituent components, including uridine (B1682114) monophosphate, uridine diphosphate (B83284), uridine triphosphate, uridine, and uracil. mdpi.com
Table 3: Pharmacokinetic Parameters of Diquafosol in Rabbit Ocular Tissues
| Parameter | Value |
|---|---|
| Time to Peak Concentration (Tmax) | 0.5 hours |
| Half-life (t1/2) | 17.4 hours |
Ocular Surface Retention Time
Pre-clinical investigations in animal models have been crucial for understanding the pharmacokinetic profile of diquafosol on the ocular surface. A key study conducted in rabbits involved the topical instillation of 3% radiolabeled diquafosol (14C-diquafosol) to determine its retention time. The analysis of radioactivity in ocular tissues, such as the conjunctiva and cornea, revealed specific time points for peak concentration and the subsequent elimination half-life. The peak radioactive concentrations were recorded at 30 minutes (0.5 hours) post-instillation. mdpi.com The study reported a prolonged half-life on the ocular surface, indicating sustained presence of the compound and its metabolites. mdpi.com
Table 1: Ocular Surface Pharmacokinetics of 14C-Diquafosol 3% in Rabbits
| Parameter | Value |
| Time to Peak Concentration (Tmax) | 0.5 hours |
| Half-life (t1/2) | 17.4 hours |
Metabolism to Uridine and Uracil in Corneal and Conjunctival Epithelial Cells
In vitro studies utilizing rabbit ocular tissues have demonstrated that diquafosol is subject to rapid and extensive metabolism upon contact with the corneal and conjunctival surfaces. The compound is quickly broken down into several metabolites. mdpi.com This metabolic process involves the enzymatic conversion of diquafosol into naturally occurring endogenous compounds. The primary metabolites identified include uridine monophosphate (UMP), uridine diphosphate (UDP), and uridine triphosphate (UTP). mdpi.com Further metabolism leads to the formation of uridine and uracil, which are fundamental components for cellular processes. mdpi.com This rapid conversion is a key feature of diquafosol's action, as it delivers active purinergic receptor agonists to the target cells. researchgate.netnih.govarvojournals.org
Distribution of Metabolites in Ocular Tissues
Following the topical administration of radiolabeled diquafosol in rabbit models, the distribution of its metabolites has been analyzed across various ocular tissues. The highest concentrations of radioactivity were observed in the external ocular tissues, specifically the conjunctiva and the cornea. mdpi.com This distribution pattern is consistent with the intended site of action for a topical ophthalmic solution designed to treat ocular surface disorders. The presence of metabolites in these tissues confirms the local delivery and activity of the drug, which stimulates fluid and mucin secretion to stabilize the tear film. mdpi.comresearchgate.net
Advanced Methodologies and Research Techniques in Diquafosol Tetrasodium Studies
High-Resolution Microscopy for Cellular and Tissue Analysis
High-resolution microscopy techniques are employed to visualize the structural changes in ocular surface cells and tissues following treatment with Diquafosol (B1208481). Electron microscopy, for instance, has been used to examine the ultrastructural changes in corneal epithelial cells. In a povidone-iodine-induced dry eye rat model, electron microscopy revealed that Diquafosol treatment led to an increased number of microvilli on the corneal epithelium and the recovery of cell junctions.
Confocal microscopy is another powerful tool used in these studies. It has been utilized to observe inflammatory infiltration in the cornea. In the same povidone-iodine-induced dry eye model, confocal microscopy showed a decrease in inflammatory cell infiltration in the Diquafosol-treated group, indicating its anti-inflammatory effects. Histopathological analysis using techniques like hematoxylin-eosin (HE), periodic acid-Schiff (PAS), and alcian blue staining further corroborates these findings by allowing for the assessment of mucin levels and the density of conjunctival goblet cells.
Gene Expression Profiling (e.g., qRT-PCR, RNA-Seq) for Mucin and Inflammatory Markers
Gene expression analysis is fundamental to understanding how Diquafosol modulates the production of essential tear film components and inflammatory mediators. Techniques like quantitative real-time polymerase chain reaction (qRT-PCR) are frequently used to measure the mRNA expression levels of specific genes.
Studies have shown that Diquafosol augments the gene expression of both membrane-associated mucins (MUC1, MUC4, MUC16) and secreted mucins (MUC5AC) in human conjunctival and corneal epithelial cells. This upregulation is critical for improving the quality and stability of the tear film. Furthermore, qRT-PCR has been used to demonstrate Diquafosol's anti-inflammatory properties by showing a reduction in the expression of inflammatory cytokine genes, such as interleukin-1β (IL-1β), interleukin-1α (IL-1α), and interleukin-6 (IL-6), in human corneal epithelial cells under hyperosmotic stress.
| Gene Target | Cell/Tissue Type | Method | Observed Effect | Reference |
|---|---|---|---|---|
| MUC1, MUC16, MUC5AC | Human Conjunctival Epithelial Cells | qRT-PCR | Increased Expression | |
| MUC1, MUC4, MUC16 | Human Corneal Epithelial Cells | qRT-PCR | Increased Expression | |
| IL-1β, IL-1α, IL-6 | Human Corneal Epithelial Cells | qRT-PCR | Reduced Expression | |
| TNF-α, C1q, IL-17a | Human Corneal Epithelial Cells | qRT-PCR | Reduced Expression (by Cyclosporine, not Diquafosol) |
Intracellular Calcium Imaging Techniques
Diquafosol's primary mechanism involves the activation of P2Y2 purinergic receptors, which triggers intracellular signaling cascades. A key event in this pathway is the elevation of intracellular calcium concentration ([Ca²⁺]i). Intracellular calcium imaging is a vital technique used to visualize and quantify these changes in real-time.
This technique typically involves loading cells with a Ca²⁺-sensitive fluorescent dye, such as Fluo-4/AM. Upon stimulation with Diquafosol, the binding of calcium to the dye results in an increase in fluorescence intensity, which can be measured using fluorescence microscopy. Studies have demonstrated that Diquafosol stimulation leads to a rapid elevation of [Ca²⁺]i in corneal epithelial cells. This response is inhibited by P2Y2R antagonists like suramin (B1662206) and occurs even in calcium-free media, indicating that Diquafosol mobilizes calcium from intracellular stores. This calcium signaling is a critical upstream event that leads to subsequent cellular responses, including protein phosphorylation and cell migration.
Western Blot Analysis for Protein Phosphorylation and Signaling Pathway Activation
Western blot analysis is a widely used biochemical technique to detect and quantify specific proteins in a sample. In the context of Diquafosol research, it is particularly valuable for studying the phosphorylation status of key signaling proteins, which indicates their activation. The activation of signaling pathways like the extracellular signal-regulated kinase (ERK) pathway is crucial for the therapeutic effects of Diquafosol.
Research has shown that Diquafosol induces the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and ERK in corneal epithelial cells. Further studies have confirmed that Diquafosol treatment increases the levels of phosphorylated Erk1/2 (p-Erk1/2), phosphorylated p90 ribosomal S6 kinase (p-p90RSK), and phosphorylated Akt (p-Akt). Conversely, it has been shown to decrease the levels of the inflammatory signaling molecule NF-κB-p65. These findings, obtained through Western blot analysis, help to map the molecular pathways through which Diquafosol exerts its effects on cell proliferation, migration, and inflammation.
| Protein/Pathway | Analytical Method | Observed Effect of Diquafosol | Downstream Consequence | Reference |
|---|---|---|---|---|
| EGFR | Western Blot | Increased Phosphorylation | Initiation of signaling cascade | |
| ERK1/2 | Western Blot | Increased Phosphorylation | Stimulated cell proliferation and migration | |
| p90RSK | Western Blot | Increased Phosphorylation | Cell survival and proliferation | |
| Akt | Western Blot | Increased Phosphorylation | Inhibition of apoptosis | |
| NF-κB-p65 | Western Blot | Decreased Levels | Reduction of inflammation |
In Vitro Cell Culture Models (e.g., human corneal epithelial cell lines, meibomian gland cell cultures)
In vitro cell culture models are indispensable for investigating the direct effects of Diquafosol on specific ocular cell types in a controlled environment. Human corneal epithelial cell (HCEC) lines are commonly used to create "dry eye" models by exposing the cells to desiccating or hyperosmotic stress. These models allow researchers to study Diquafosol's ability to protect against cell damage, reduce apoptosis and inflammation, and promote wound healing.
Similarly, cultures of human conjunctival epithelial cells are used to study the effects of Diquafosol on mucin expression. To investigate the impact on the lipid layer of the tear film, researchers have utilized cultured rabbit meibomian gland cells. These studies have shown that Diquafosol can increase the number of secretory lipid droplets, suggesting a mechanism for improving meibomian gland function. These cell-based assays are crucial for initial mechanistic studies and for screening the molecular effects of the compound before moving to more complex animal models.
Animal Model Development and Characterization for Mechanistic Investigations
Animal models are essential for studying the integrated physiological effects of Diquafosol in a living organism, providing insights that cannot be obtained from cell cultures alone. Various animal models have been developed to mimic the conditions of human dry eye disease.
Future Directions and Emerging Research Avenues for Diquafosol Tetrasodium
Elucidation of Novel P2Y2 Receptor-Independent Mechanisms
While the therapeutic effects of Diquafosol (B1208481) are predominantly attributed to its agonist activity at the P2Y2 receptor, future research is anticipated to investigate potential P2Y2 receptor-independent mechanisms. creative-biolabs.com The activation of the P2Y2 receptor by Diquafosol initiates a cascade of intracellular signaling events, including the elevation of intracellular calcium. creative-biolabs.comnih.gov This, in turn, activates downstream pathways such as the extracellular signal-regulated kinase (ERK) signaling pathway. nih.govresearchgate.netnih.gov
Future studies may explore whether Diquafosol or its metabolites can directly or indirectly influence other cellular signaling pathways independent of initial P2Y2 receptor binding. Research could focus on potential interactions with other membrane proteins or intracellular targets that may modulate cellular responses. Investigating the long-term effects of sustained Diquafosol exposure on cellular gene expression and protein synthesis could also reveal mechanisms that are not immediately dependent on receptor activation.
Investigation of Diquafosol (tetrasodium) Interaction with Other Receptor Systems
Future research will likely delve deeper into the selectivity of Diquafosol and its potential off-target effects on other P2X and P2Y receptor subtypes. nih.gov Understanding these interactions is crucial, as different purinergic receptors can trigger distinct physiological responses, including roles in inflammation and neuroprotection. nih.govfrontiersin.org This line of inquiry could lead to the development of more targeted therapies with improved efficacy and tolerability.
Research into Potential Modulatory Roles in Other Mucosal Tissues (beyond ocular)
The mechanism of Diquafosol, which involves hydrating mucosal surfaces, has prompted investigations into its potential applications in other parts of the body that are lined with mucosal tissues. mdpi.com Research has explored the use of Diquafosol in respiratory conditions, such as cystic fibrosis, where it is thought to stimulate mucociliary clearance and hydrate (B1144303) the lung's mucosal surface. mdpi.comnih.gov
The activation of P2Y2 receptors is known to play a role in regulating airway smooth muscle contraction and mucus secretion. nih.gov Future studies are expected to expand on these findings, potentially exploring the efficacy of Diquafosol in other respiratory diseases characterized by mucus hypersecretion or impaired clearance. Furthermore, the pro-inflammatory states induced by P2Y2 receptor activation in gastrointestinal and neurological cells suggest that the role of Diquafosol in these systems warrants further investigation. creative-biolabs.compatsnap.com
Exploration of Diquafosol (tetrasodium) in Cellular Regeneration and Neuroprotection Studies
Recent studies have highlighted the potential of Diquafosol in promoting cellular regeneration and offering neuroprotective effects. In the context of the ocular surface, Diquafosol has been shown to accelerate corneal epithelial healing. creative-biolabs.comresearchgate.net This effect is thought to be mediated through the activation of the ERK signaling pathway, which promotes cell proliferation and migration. nih.govresearchgate.netnih.gov
Moreover, there is growing interest in the neuroprotective potential of Diquafosol. Studies in diabetic rat models have suggested that it may have a role in nerve repair. tandfonline.com Research has indicated that Diquafosol treatment may be associated with an increased corneal nerve density in patients with diabetes, suggesting a regenerative or protective effect on corneal nerves. tandfonline.com The broader class of purinergic receptor agonists is also being explored for their potential in treating neurodegenerative diseases, with modulation of purinergic signaling impacting neuroinflammation and neuroprotection. patsnap.com Future research is likely to focus on elucidating the precise mechanisms of these neuroprotective effects and exploring their therapeutic implications in a range of neurological and ocular conditions.
Below is a table summarizing key research findings on the regenerative and neuroprotective potential of Diquafosol:
| Research Area | Key Findings | Potential Implications |
| Corneal Wound Healing | Accelerates epithelial wound closure. creative-biolabs.comresearchgate.net | Treatment for corneal abrasions and post-surgical recovery. |
| Cellular Proliferation | Induces cell proliferation and migration via ERK activation. nih.govresearchgate.netnih.gov | Enhanced healing of ocular surface damage. |
| Corneal Nerve Density | Associated with increased corneal nerve density in diabetic patients. tandfonline.com | Potential therapy for diabetic corneal neuropathy. |
| Neuroprotection | Purinergic receptor agonists show promise in modulating neuroinflammation. patsnap.com | Broader applications in neurodegenerative diseases. |
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies
To further unravel the complex mechanisms of Diquafosol, researchers are increasingly turning to advanced in vitro and ex vivo models. These models offer a more physiologically relevant environment compared to traditional two-dimensional cell cultures. A significant area of development is in "organ-on-a-chip" technology, which involves creating microfluidic devices that replicate the structure and function of human organs, including the eye. mdpi.comtandfonline.comresearchgate.net
These "eye-on-a-chip" models can simulate the blinking of an eyelid and the flow of tears, providing a dynamic environment to study the effects of Diquafosol on ocular surface health. creative-biolabs.comnih.gov Three-dimensional (3D) ocular organoids, derived from stem cells, are also being developed to create miniature corneas and retinas. nih.gov These advanced models will be invaluable for high-throughput drug screening, studying disease mechanisms, and exploring the nuanced effects of Diquafosol in a controlled setting that more closely mimics the human eye. mdpi.comnih.govtandfonline.comresearchgate.net
Advanced Analytical Techniques for Metabolite Characterization in Biological Systems
A deeper understanding of the pharmacokinetics and pharmacodynamics of Diquafosol requires advanced analytical techniques to characterize its metabolites in biological systems. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the qualitative and quantitative analysis of nucleotides and their derivatives. metwarebio.com This technology offers high sensitivity, selectivity, and accuracy, making it ideal for tracking the metabolic fate of Diquafosol in the body. metwarebio.comcreative-proteomics.com
Future research will likely employ targeted and untargeted metabolomic approaches using high-resolution mass spectrometry to identify and quantify Diquafosol and its metabolites in various biological samples, such as tears, plasma, and tissues. nih.govresearchgate.net These studies will provide crucial insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the metabolic pathways of Diquafosol will help in optimizing its therapeutic use and may reveal the bioactivity of its metabolites.
The following table outlines advanced analytical techniques and their applications in Diquafosol research:
| Analytical Technique | Application | Potential Insights |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative analysis of Diquafosol and its metabolites. metwarebio.com | Pharmacokinetic profiling and dose optimization. |
| High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) | Untargeted metabolomics to identify novel metabolites. creative-proteomics.comnih.gov | Elucidation of metabolic pathways and biomarker discovery. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile metabolites. | Broader understanding of the metabolic impact of Diquafosol. |
| Mass Spectrometry Imaging | In situ distribution profiling of Diquafosol and its metabolites in tissues. | Visualization of drug and metabolite localization at the site of action. |
Q & A
Q. What is the molecular mechanism of diquafosol tetrasodium in stimulating mucin secretion, and what experimental methods are used to validate this?
Diquafosol tetrasodium acts as a P2Y2 receptor agonist, binding to purinergic receptors on ocular epithelial cells to activate intracellular signaling pathways (e.g., phospholipase C). This triggers calcium-dependent secretion of mucins, electrolytes, and water, improving tear film stability. Key methodologies include:
- Receptor binding assays : Radioligand competition studies to confirm P2Y2 affinity .
- In vitro mucin quantification : ELISA or periodic acid-Schiff (PAS) staining in human corneal epithelial cell cultures .
- Calcium imaging : Fluorescent dyes (e.g., Fluo-4 AM) to measure intracellular Ca²⁺ flux post-treatment .
Q. How do researchers standardize dosing protocols for diquafosol tetrasodium in preclinical models?
Preclinical dosing is optimized based on solubility (10 mM in H₂O), molecular weight (878.23 g/mol), and receptor saturation kinetics. Common approaches include:
- Dose-response curves : Testing 0.5%–3% concentrations in murine dry eye models to identify EC₅₀ .
- Tear fluid analysis : Schirmer tests and fluorophotometry to measure tear volume and mucin content post-administration .
- Pharmacokinetic profiling : LC-MS/MS to quantify ocular tissue retention times and systemic absorption .
Advanced Research Questions
Q. How can contradictory efficacy data (e.g., corneal staining vs. subjective symptoms) in diquafosol trials be resolved methodologically?
Contradictions arise from differences in endpoints (objective vs. subjective) and patient stratification. Strategies include:
- Subgroup analysis : Stratifying patients by dry eye subtype (aqueous-deficient vs. evaporative) using tear osmolarity or MMP-9 biomarkers .
- Composite endpoints : Combining corneal staining scores (NEI scale) with validated symptom questionnaires (OSDI or SPEED) .
- Meta-analysis : Pooling data from trials like Tauber et al. (2004) and Koh et al. (2014) to assess consistency across populations .
Q. What experimental designs are optimal for evaluating diquafosol’s additive effects with hyaluronic acid (HA) in dry eye therapy?
Combination studies require controlled variables to isolate synergistic effects:
- Parallel-group RCTs : Randomizing patients to diquafosol monotherapy, HA monotherapy, or combination arms, with masked outcome assessors .
- Tear film stability metrics : Using interferometry or non-invasive tear breakup time (NIBUT) to quantify lipid layer enhancement .
- Mucin gene expression profiling : RT-PCR for MUC5AC in conjunctival impression cytology samples .
Q. How can researchers address variability in diquafosol’s in vitro cytotoxicity vs. in vivo tolerability?
Discrepancies arise from concentration-dependent effects and model limitations. Mitigation strategies include:
- Dose normalization : Adjusting in vitro concentrations (e.g., 0.1%–3%) to mimic in vivo tear dilution .
- Co-culture systems : Incorporating goblet cells and corneal epithelial cells to better replicate the ocular surface .
- Long-term toxicity assays : Monitoring corneal integrity in SD rats via confocal microscopy over 12-week regimens .
Q. What methodological considerations are critical for assessing diquafosol’s pharmacokinetics in ocular tissues?
Key techniques focus on bioavailability and residence time:
Q. How should researchers design studies to evaluate diquafosol’s long-term safety in chronic dry eye?
Longitudinal studies require robust safety endpoints:
- Adverse event monitoring : Standardized grading of conjunctival hyperemia or transient stinging .
- Corneal sensitivity testing : Cochet-Bonnet esthesiometry to rule out neurotrophic effects .
- Biomarker panels : Analyzing inflammatory cytokines (IL-6, TNF-α) in tear samples .
Data Presentation Guidelines
- Molecular properties : Include CAS 211427-08-6, formula C₁₈H₂₂N₄Na₄O₂₃P₄, and purity ≥98% in chemical descriptions .
- Clinical data : Tabulate corneal staining scores (0–15 scale) and Schirmer test results (mm/5 min) with p-values .
- Preclinical data : Report cell viability (%) and tear volume (µL) with SEM in graphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
